2-Bromo-4,6-difluorophenyl chloroformate
Description
2-Bromo-4,6-difluorophenyl chloroformate is a halogenated aromatic chloroformate with the molecular formula C₇H₂BrClF₂O₂. Its structure features a phenyl ring substituted with bromine at position 2 and fluorine atoms at positions 4 and 6, coupled with a reactive chloroformate (-OCOCl) group. This compound is primarily utilized in organic synthesis as an activating agent for carboxylic acids or alcohols, enabling the formation of mixed carbonates or carbamates. The bromine and fluorine substituents confer unique electronic and steric properties, influencing its reactivity and stability compared to simpler chloroformates .
Properties
Molecular Formula |
C7H2BrClF2O2 |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
(2-bromo-4,6-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2BrClF2O2/c8-4-1-3(10)2-5(11)6(4)13-7(9)12/h1-2H |
InChI Key |
IDGMZRVDRBGYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(=O)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorophenyl chloroformate typically involves the reaction of 2-bromo-4,6-difluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromo-4,6-difluorophenol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Bases like pyridine or triethylamine are often used to catalyze the reactions.
Major Products
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Phenols: Formed by hydrolysis.
Scientific Research Applications
2-Bromo-4,6-difluorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile. The bromine and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Key Observations :
- The bromine and fluorine substituents in this compound significantly increase its molecular weight and polarity compared to phenyl or benzyl derivatives.
- Electron-withdrawing halogens enhance the electrophilicity of the chloroformate group, making it more reactive toward nucleophiles (e.g., amines, alcohols) than unsubstituted phenyl chloroformate .
Physical and Chemical Properties
*Estimated based on analogous halogenated chloroformates.
Key Observations :
- Aromatic chloroformates (e.g., phenyl, benzyl) exhibit higher boiling points and slower hydrolysis rates than aliphatic derivatives like ethyl chloroformate due to resonance stabilization of the aromatic ring .
- The bromine and fluorine substituents in this compound likely reduce its volatility compared to phenyl chloroformate but increase its density (~1.6–1.8 g/cm³ estimated).
Toxicity and Handling
*Assumed low due to lack of reactive groups like allyl or benzyl.
Key Observations :
- Halogenated aromatic chloroformates are generally more corrosive than aliphatic derivatives. Benzyl chloroformate, for example, is classified as a severe irritant and explosion hazard .
- Toxicity data for this compound is sparse, but its structural analogs suggest acute exposure risks similar to benzyl chloroformate.
Biological Activity
2-Bromo-4,6-difluorophenyl chloroformate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
This compound is characterized by the following structural formula:
This compound features a chloroformate functional group, which is known for its reactivity and ability to modify biological molecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated phenyl chloroformates can inhibit bacterial growth by disrupting cell membrane integrity and interfering with protein synthesis .
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-Fluorophenyl chloroformate | Antibacterial | |
| 3-Bromo-5-fluorophenyl chloroformate | Antifungal |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Chloroformates are known to acetylate amino acids in enzymes, which can lead to the inhibition of various biochemical pathways. For example, derivatives of phenyl chloroformates have shown promise in inhibiting β-lactamase enzymes, which are crucial in antibiotic resistance .
Study 1: Synthesis and Antimicrobial Testing
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its antimicrobial activity against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent .
Study 2: Enzyme Inhibition Mechanism
Another study focused on the mechanism of action of chloroformates as enzyme inhibitors. The researchers found that this compound effectively inhibited the activity of serine proteases by forming covalent bonds with the active site serine residue. This mechanism was confirmed through kinetic studies and mass spectrometry analysis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-4,6-difluorophenyl chloroformate, and how can purity be optimized?
- Methodology : The compound can be synthesized via a two-step process: (i) bromination and fluorination of a phenol precursor, followed by (ii) reaction with phosgene or a safer equivalent like triphosgene under controlled anhydrous conditions. Purity optimization involves solvent selection (e.g., dry dichloromethane or THF) and purification via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Monitor reaction progress using TLC and confirm purity via -NMR and HPLC-MS (≥95% purity threshold) .
Q. How should researchers safely handle this compound given its reactivity?
- Safety Protocol : Due to its chloroformate group, the compound is moisture-sensitive and releases toxic gases (e.g., HCl, CO) upon hydrolysis. Use inert atmosphere techniques (glovebox/Schlenk line), wear PPE (nitrile gloves, goggles), and conduct reactions in a fume hood. Store under nitrogen at –20°C. Toxicity data for analogous chloroformates (e.g., LC values in rodents) suggest acute respiratory hazards, necessitating rigorous exposure controls .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : -NMR to confirm fluorination patterns (δ –110 to –160 ppm for aromatic F). -NMR to identify bromine-induced deshielding in aromatic protons.
- MS : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] for CHBrClFO: ~290.9 m/z).
- IR : Stretch bands at ~1770–1820 cm (C=O of chloroformate) and 600–800 cm (C-Br).
Cross-validate with computational simulations (e.g., DFT for vibrational modes) .
Advanced Research Questions
Q. How does the electronic environment of the bromo-difluoro substituents influence the reactivity of the chloroformate group in nucleophilic substitutions?
- Mechanistic Insight : The electron-withdrawing Br and F groups enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies via -NMR or stopped-flow techniques can quantify rate constants. Solvent effects (e.g., polarity, H-bonding) further modulate reactivity—compare solvolysis rates in acetone/water vs. DMF/water systems .
Q. What computational strategies can predict the stability and degradation pathways of this compound under varying pH conditions?
- Computational Approach : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model hydrolysis pathways. Identify transition states for acid/base-catalyzed cleavage of the chloroformate group. Validate with experimental LC-MS data tracking degradation products (e.g., CO, Br/F-substituted phenols). pH-rate profiles can be constructed to optimize storage buffers .
Q. How can this compound be applied in synthesizing bioactive carbamate derivatives?
- Synthetic Application : React with primary/secondary amines (e.g., pyridine/pyrimidine derivatives) in chloroform or DCM with a base (e.g., TEA) to form carbamates. Monitor conversion via -NMR (disappearance of chloroformate carbonyl proton). Applications include cholinesterase inhibitors; test bioactivity via enzyme inhibition assays (IC determination) .
Q. What experimental design principles resolve contradictions in crystallographic data for derivatives of this compound?
- Crystallography : Use SHELXL for structure refinement. If data conflicts arise (e.g., thermal parameters, R-factor discrepancies), employ twin refinement (TWIN/BASF commands) for twinned crystals. Validate with Hirshfeld surface analysis to resolve packing ambiguities. Cross-check with powder XRD for phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
